molecular formula C17H24N2O2 B176777 tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 186376-18-1

tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B176777
CAS No.: 186376-18-1
M. Wt: 288.4 g/mol
InChI Key: JYIFMNXUMIYQHE-UHFFFAOYSA-N
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Description

tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: is a complex organic compound with the molecular formula C₁₇H₂₄N₂O₂ It is characterized by a bicyclic structure that includes a benzyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by the introduction of the benzyl group and the tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of bicyclic structures with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: What sets tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate apart from similar compounds is the presence of the benzyl group, which can significantly influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as drug design and materials science.

Properties

IUPAC Name

tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIFMNXUMIYQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432017
Record name tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186376-18-1
Record name tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (116 mg, 0.53 mmol) obtained by treating ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate obtained in step 5 of Example 1, with an aqueous solution of NaOH, with triethylamine (239 mg, 2.36 mmol), DPPA (303 mg, 1.10 mmol) and t-butanol (4 ml), was heated under reflux in a nitrogen atmosphere for 19 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of Na2CO3, water and a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (47 mg, 0.16 mmol, 31%).
Quantity
116 mg
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reactant
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239 mg
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303 mg
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4 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (101 mg, 0.40 mmol), triethylamine (185 mg, 1.83 mmol), DPPA (180 mg, 0.65 mmol), t-butanol (4 ml) and toluene (3 ml) was heated under reflux in a nitrogen atmosphere for 23 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of sodium carbonate, water and a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (27 mg, 0.09 mmol, 24%).
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Quantity
101 mg
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reactant
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185 mg
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180 mg
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4 mL
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3 mL
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